Cavα2δ-1 vs. Cavα2δ-2 Isoform Selectivity: Cav|A2|A-IN-1 vs. Pregabalin
Cav|A2|A-IN-1 (Compound 16RR in the original publication) binds to the Cavα2δ-1 subunit with a Ki of 6 nM, while its affinity for the Cavα2δ-2 subunit is >10,000 nM [1]. This represents a selectivity window exceeding 1,600-fold. In contrast, pregabalin, the most clinically established α2δ ligand, exhibits only equipotent, low-micromolar binding to both subunits. Pregabalin's Ki for α2δ-1 is approximately 37 nM and for α2δ-2 is approximately 23 nM, translating to a selectivity ratio of about 0.6-fold (i.e., no selectivity) [2]. This stark difference makes Cav|A2|A-IN-1 a functionally selective pharmacological tool for interrogating α2δ-1-specific biology, whereas pregabalin cannot differentiate between the two subunits.
| Evidence Dimension | Binding affinity (Ki) and isoform selectivity index |
|---|---|
| Target Compound Data | Cavα2δ-1 Ki = 6 nM; Cavα2δ-2 Ki > 10,000 nM |
| Comparator Or Baseline | Pregabalin: Cavα2δ-1 Ki ≈ 37 nM; Cavα2δ-2 Ki ≈ 23 nM |
| Quantified Difference | Selectivity index: >1,600-fold (Cavα2δ-IN-1) vs. ~0.6-fold (Pregabalin) |
| Conditions | Radioligand binding assay using [3H]gabapentin as the radioligand in membrane preparations from cell lines expressing recombinant human Cavα2δ-1 or Cavα2δ-2 [1][2]. |
Why This Matters
For researchers investigating the discrete biological functions of Cavα2δ-1 in neuropathic pain, synaptic plasticity, or channel trafficking, only Cav|A2|A-IN-1 provides a true 'α2δ-1-only' probe, eliminating the confounding α2δ-2 activity inherent to pregabalin and gabapentin.
- [1] Fernández A, Díaz JL, García M, et al. Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. ACS Med Chem Lett. 2021;12(11):1802-1809. View Source
- [2] Vartanian MG, Radulovic LL, Kinsora JJ, et al. The activity profile of pregabalin in animal models of epilepsy, pain, and anxiety. Epilepsy Res. 2006;68(2):11-15. View Source
